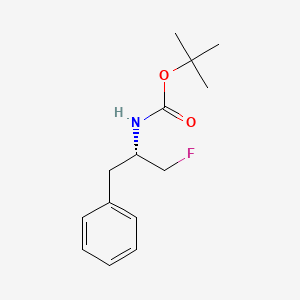

(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine

Description

(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine (CAS: 2006287-06-3) is a chiral amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at position 1, and a phenyl substituent at position 3 of the propylamine backbone. The (S)-enantiomer is specifically synthesized for pharmaceutical applications, as stereochemistry critically influences biological activity and receptor interactions . This compound is marketed by EOS Med Chem, emphasizing its role as a synthetic intermediate in drug discovery, particularly for molecules requiring enantiomeric purity .

The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the fluorine atom contributes to metabolic stability and electronic modulation.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-fluoro-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUIOQVGIFCYDO-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Fluorinated Intermediate:

Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Suzuki coupling reaction.

Protection of the Amine Group: The amine group is protected using Boc anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a fully saturated amine.

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology :

(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine has shown promise in the development of inhibitors targeting neuronal nitric oxide synthase (nNOS). The compound's structure allows for selective binding to nNOS, which is crucial for therapeutic strategies aimed at preventing brain injury and treating neurodegenerative diseases. Studies indicate that derivatives of this compound exhibit low nanomolar inhibitory activity against nNOS, demonstrating over 1000-fold selectivity compared to endothelial nitric oxide synthase (eNOS) .

Antitumor Activity :

Research has indicated that compounds similar to (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine can be utilized in developing antitumor agents. The presence of the fluorine atom enhances the biological activity and reactivity of the amine, making it a suitable candidate for further modifications aimed at improving efficacy against cancer cells .

Synthetic Methodologies

Asymmetric Synthesis :

The synthesis of (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine can be achieved through various asymmetric reduction techniques. The use of biocatalysts, such as alcohol dehydrogenases, has been explored to enhance the yield and optical purity of the compound during synthesis. For instance, employing specific enzymes can lead to high enantiomeric excess values while minimizing production costs .

Building Block in Organic Synthesis :

Due to its unique structure, (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine serves as a valuable building block in organic synthesis. It can be used to construct more complex molecules with potential pharmacological properties. Its ability to undergo further functionalization makes it an attractive intermediate for synthesizing novel compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The Boc protecting group helps in stabilizing the molecule during various reactions.

Comparison with Similar Compounds

Research Findings and Data

Stability and Reactivity

- Boc Protection : The Boc group in the target compound is stable under basic conditions but cleaved by acids (e.g., TFA), a feature shared with ’s derivative .

- Fluorine Reactivity: The monofluoro substitution in the target compound avoids the steric and electronic challenges of polyfluorinated analogs (e.g., ), balancing reactivity and stability .

Pharmacological Relevance

Biological Activity

(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine features a fluorinated amine structure, which contributes to its reactivity and biological profile. The Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions, such as nucleophilic substitutions and deprotection under acidic conditions. The compound can be synthesized through various methods, including the coupling of protected amino acids followed by fluorination.

The biological activity of (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The fluorine atom in its structure can enhance binding affinity and selectivity for certain targets, making it a valuable scaffold in drug design.

Key Mechanisms:

- Enzyme Inhibition : The compound has been explored as a potential inhibitor for various enzymes, particularly those involved in neurotransmitter regulation and metabolic pathways.

- Receptor Interaction : Its structural characteristics allow it to interact with neurotransmitter receptors, influencing signaling pathways that affect mood and cognition.

Biological Activity Data

Research has demonstrated that (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine exhibits notable biological activities, including:

Case Studies

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition :

A study evaluated the inhibitory effects of (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine on nNOS. The compound demonstrated a Ki value of 5 nM, indicating high potency and selectivity compared to other isoforms like eNOS and iNOS. This selectivity is crucial for developing therapeutics aimed at neuroprotection without affecting vascular functions . -

Dual Action Antidepressant Activity :

In another investigation, the compound was assessed for its antidepressant properties. It was shown to inhibit both serotonin and norepinephrine reuptake effectively, suggesting its potential use in treating depression while also providing analgesic effects due to its interaction with opioid receptors . -

Antimicrobial Studies :

Research into the antimicrobial efficacy revealed that (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine displayed significant activity against several pathogenic bacteria, suggesting its utility in developing new antibiotics or adjunct therapies for resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.